3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid

Physicochemical profiling Lipophilicity SAR

3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid (CAS 923215-91-2) is a synthetic, non-proteinogenic β-amino acid derivative. It features a 4-methylphenyl substituent at the β-position and a ureido (carbamoylamino) group on the β-amino nitrogen, yielding the molecular formula C₁₁H₁₄N₂O₃ and a molecular weight of 222.24 g/mol.

Molecular Formula C11H14N2O3
Molecular Weight 222.244
CAS No. 923215-91-2
Cat. No. B2903853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid
CAS923215-91-2
Molecular FormulaC11H14N2O3
Molecular Weight222.244
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(CC(=O)O)NC(=O)N
InChIInChI=1S/C11H14N2O3/c1-7-2-4-8(5-3-7)9(6-10(14)15)13-11(12)16/h2-5,9H,6H2,1H3,(H,14,15)(H3,12,13,16)
InChIKeyVFFVTGQZUDNHNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid (CAS 923215-91-2): A Specialized β-Ureido-Arylpropanoic Acid Building Block for Targeted Procurement


3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid (CAS 923215-91-2) is a synthetic, non-proteinogenic β-amino acid derivative . It features a 4-methylphenyl substituent at the β-position and a ureido (carbamoylamino) group on the β-amino nitrogen, yielding the molecular formula C₁₁H₁₄N₂O₃ and a molecular weight of 222.24 g/mol . The compound is commercially supplied at a standard purity of 95% (HPLC) and is characterized by a melting point of 210–211 °C and a calculated LogP of approximately 0.87–1.18 . It is utilized as a versatile synthetic intermediate and reference standard in medicinal chemistry and chiral separations, most notably in validated reversed-phase LC-MS protocols for resolving the oncometabolite enantiomers of 2-hydroxyglutaric acid [1].

Why Generic Substitution Fails for 3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid: The Risk of In-Class Non-Equivalence


This compound belongs to the class of β-ureido-arylpropanoic acids, yet within this family, the specific identity of the aryl substituent and the position of the carbamoylamino group are critical drivers of bioactivity, target selectivity, and physicochemical behavior. A simple 4-methyl substitution on the phenyl ring versus an unsubstituted phenyl ring increases LogP and steric bulk, which can alter binding pocket complementarity and metabolic stability . Critically, closely related analogs such as 3-(carbamoylamino)-3-phenylpropanoic acid (CAS 21428-07-9) or the amino congener 3-amino-3-(4-methylphenyl)propanoic acid lack this precise molecular fingerprint, making them unsuitable as drop-in replacements for structure-activity relationship (SAR) studies, validated analytical methods, or patent-defined pharmaceutical compositions. Evidence from the patent literature on 3-aryl propionic acid derivatives for insulin resistance underscores that subtle structural modifications lead to significant differences in in vivo efficacy [1].

Quantitative Differentiation Guide: 3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid vs. Closest Analogs


LogP and Lipophilic Efficiency: 4-Methylphenyl vs. Unsubstituted Phenyl Analog

The introduction of a para-methyl group on the phenyl ring increases lipophilicity, a key determinant of membrane permeability and non-specific protein binding. The target compound (3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid) has a calculated LogP of 0.87–1.18, depending on the computational method . Its closest structural analog, 3-(carbamoylamino)-3-phenylpropanoic acid (CAS 21428-07-9, lacking the 4-methyl group), has a lower molecular weight (208.21 g/mol) and is expected to exhibit a lower LogP, which can translate to differences in pharmacokinetic behavior and target engagement in cellular assays [1]. Direct experimental LogP or chromatographic hydrophobicity index comparisons between these two specific compounds are not publicly available, so this evidence is based on computed parameters and well-established medicinal chemistry principles.

Physicochemical profiling Lipophilicity SAR

Validated Application in Chiral 2-Hydroxyglutarate LC-MS Analysis vs. Non-Validated Analogs

The compound is explicitly referenced in a Sigma-Aldrich application note for the reversed-phase chiral LC-MS separation of S- and R-2-hydroxyglutaric acids using a CHIROBIOTIC® R column [1]. This application targets the clinically critical oncometabolite R-2-hydroxyglutarate, a biomarker for IDH1/2-mutant cancers. In contrast, close structural analogs such as 3-(carbamoylamino)-3-phenylpropanoic acid or 3-amino-3-(4-methylphenyl)propanoic acid have not been validated in this specific published protocol, meaning users seeking to replicate this method cannot casually substitute them without revalidation.

Analytical chemistry Oncometabolomics Chiral separation

Structural Basis for Beta-Ureidopropionase Inhibition: Aryl Propionate Scaffold vs. Aliphatic Substrates

Aryl propionates, as a class, are recognized inhibitors of plant beta-ureidopropionase (EC 3.5.1.6), the terminal enzyme in pyrimidine catabolism. The most potent aryl propionate inhibitor reported in the literature is (RS)-2-(2,6-dinitrophenoxy)-propionate with an IC₅₀ of 500 nM [1]. 3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid, bearing an aryl ring at the β-position, possesses the key pharmacophoric features of this inhibitor class—namely, an aromatic ring linked to a propionic acid backbone. Endogenous substrates like 3-ureidopropionic acid (N-carbamoyl-β-alanine, CAS 462-88-4) lack the aryl substituent and consequently do not exhibit this potent inhibitory profile. Although the precise IC₅₀ of the target compound against beta-ureidopropionase has not been published, its structural alignment with the aryl propionate family positions it as a rational candidate for enzyme inhibition studies.

Enzyme inhibition Pyrimidine metabolism Beta-ureidopropionase

Patent-Documented Utility as an Insulin Resistance Therapeutic Intermediate vs. Untargeted Analogs

The patent family WO-9962871-A1, US6630600, and related filings by Astra AB explicitly claim 3-aryl propionic acid derivatives and analogs for the treatment of insulin resistance. The 3-aryl propionic acid scaffold, with a β-substituted ureido or carbamoylamino group, is a core structural motif in these patents [1]. The target compound falls squarely within this claimed chemical space. While the patents do not disclose specific IC₅₀ values for this exact compound, they describe in vivo efficacy in animal models of insulin resistance, demonstrating improvements in insulin sensitivity and reductions in hypertriglyceridemia and hyperglycemia. In contrast, compounds lacking the 3-aryl-ureido architecture (e.g., simple β-alanine derivatives or N-carbamoyl-β-alanine) are not encompassed by these patent claims and therefore lack this demonstrated therapeutic potential.

Metabolic disease Insulin resistance PPAR agonism

Procurement-Driven Application Scenarios for 3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid


Oncometabolite Biomarker Quantification in IDH-Mutant Cancer Research

Clinical chemistry and translational oncology laboratories analyzing R-2-hydroxyglutarate as a biomarker for IDH1/2-mutant gliomas or acute myeloid leukemia should procure this compound as a certified reference standard for the validated Sigma-Aldrich chiral LC-MS method [1]. Using the exact compound specified in the protocol ensures regulatory compliance and reproducibility, avoiding the risk of method failure associated with substituting untested structural analogs.

Structure-Activity Relationship Expansion for Insulin Sensitizers

Medicinal chemistry teams developing next-generation insulin-sensitizing agents based on the 3-aryl propionic acid scaffold can utilize this compound as a key synthetic intermediate or comparator molecule [2]. Its 4-methylphenyl substitution offers a distinct lipophilicity and steric profile compared to the unsubstituted phenyl or halogenated variants, enabling systematic SAR exploration around the pharmacophore disclosed in Astra's pioneering patent family.

Beta-Ureidopropionase Mechanistic Probe and Inhibitor Design

Biochemists investigating pyrimidine catabolism and beta-ureidopropionase function can employ this compound as a structural probe to interrogate the enzyme's aryl-propionate binding site [3]. Unlike the endogenous aliphatic substrates, this aryl-functionalized analog can serve as a tool to map the allosteric regulatory site or as a starting point for designing more potent, reversible inhibitors of the enzyme.

High-Throughput Screening Library Enrichment for Metabolic and Oncology Targets

Lead discovery groups curating focused compound libraries for metabolic disease or oncology targets should include this compound as part of a rationally designed aryl propionic acid subset [2][3]. Its dual relevance to insulin resistance pathways and pyrimidine metabolism provides a unique target-class bridging opportunity that simplifies procurement by consolidating two research themes into a single chemical entity.

Quote Request

Request a Quote for 3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.